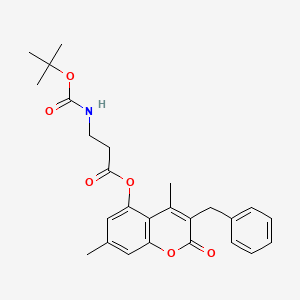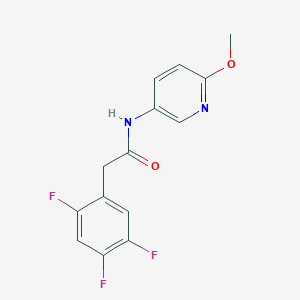
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a synthetic organic compound that features both an oxazole and an indole moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety can be synthesized via the Fischer indole synthesis or other methods.
Coupling Reaction: The final step involves coupling the oxazole and indole derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the oxazole ring or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the oxazole or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide may have applications in:
Medicinal Chemistry: Potential as a pharmaceutical agent due to its structural features.
Biological Research: Use as a probe or tool compound in biological studies.
Industrial Chemistry: Possible applications in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-4-yl)propanamide: Lacks the methyl group on the indole moiety.
3-(1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide: Lacks the dimethyl groups on the oxazole ring.
Uniqueness
The presence of both the oxazole and indole moieties, along with the specific substitution pattern, may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methylindol-4-yl)propanamide |
InChI |
InChI=1S/C17H19N3O2/c1-11-13(12(2)22-19-11)7-8-17(21)18-15-5-4-6-16-14(15)9-10-20(16)3/h4-6,9-10H,7-8H2,1-3H3,(H,18,21) |
InChI Key |
DOMZRMJDTDQXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=C3C=CN(C3=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12181295.png)
![3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one](/img/structure/B12181305.png)

![4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B12181324.png)
![1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12181333.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12181339.png)
![2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12181340.png)
![3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one](/img/structure/B12181348.png)
![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide](/img/structure/B12181359.png)
![N-(6-methylheptan-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12181368.png)

